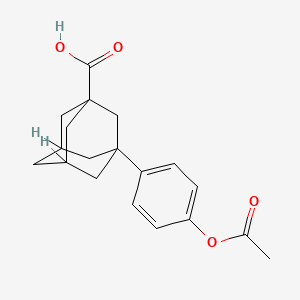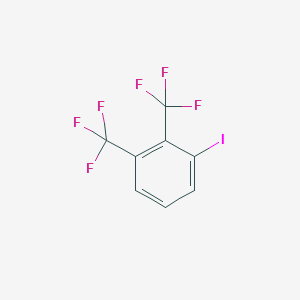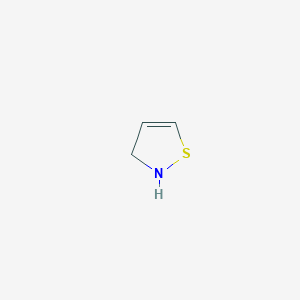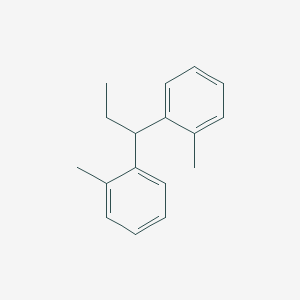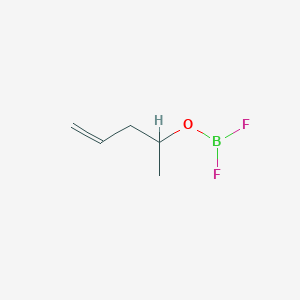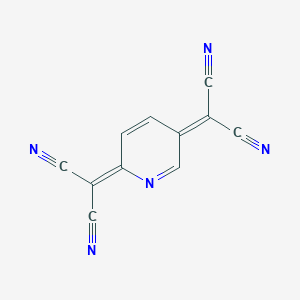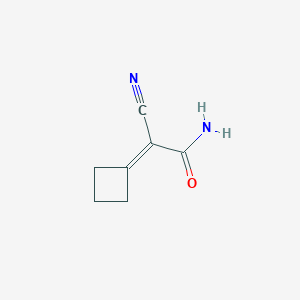
2-Cyano-2-cyclobutylideneacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-2-cyclobutylideneacetamide is an organic compound characterized by the presence of a nitrile group and a cyclobutylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cyclobutylideneacetamide typically involves the reaction of cyclobutanone with cyanoacetamide under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which subsequently undergoes nucleophilic addition to the nitrile group, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. This may involve the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-2-cyclobutylideneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines or other reduced derivatives.
Substitution: Various substituted amides or other functionalized compounds.
Aplicaciones Científicas De Investigación
2-Cyano-2-cyclobutylideneacetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyano-2-cyclobutylideneacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclobutylidene moiety provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanoacetamide: A simpler analog with a nitrile and amide group but lacking the cyclobutylidene moiety.
2-Cyano-2-methylacetamide: Similar structure but with a methyl group instead of a cyclobutylidene group.
2-Cyano-2-phenylacetamide: Contains a phenyl group instead of a cyclobutylidene group.
Uniqueness
2-Cyano-2-cyclobutylideneacetamide is unique due to the presence of the cyclobutylidene moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
113555-36-5 |
|---|---|
Fórmula molecular |
C7H8N2O |
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
2-cyano-2-cyclobutylideneacetamide |
InChI |
InChI=1S/C7H8N2O/c8-4-6(7(9)10)5-2-1-3-5/h1-3H2,(H2,9,10) |
Clave InChI |
NECOKWLSOAIFEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C#N)C(=O)N)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


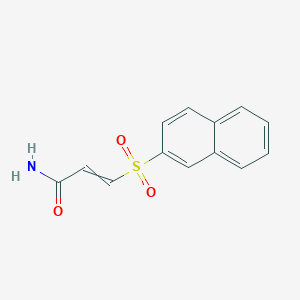
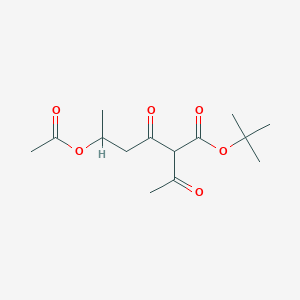
![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)
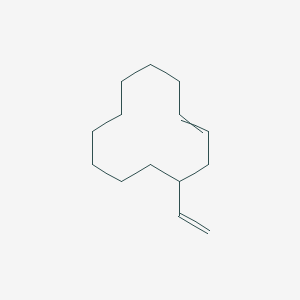
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
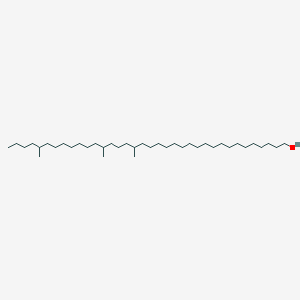
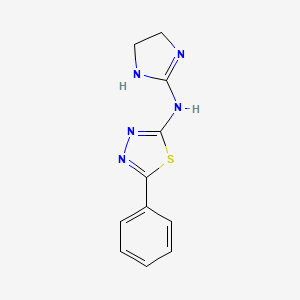
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)
